molecular formula C14H23O4P B14532245 Diethyl (3-hydroxy-1-phenylbutyl)phosphonate CAS No. 62573-92-6

Diethyl (3-hydroxy-1-phenylbutyl)phosphonate

Cat. No.: B14532245
CAS No.: 62573-92-6
M. Wt: 286.30 g/mol
InChI Key: KYVAYTHKKLKQEK-UHFFFAOYSA-N
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Description

Diethyl (3-hydroxy-1-phenylbutyl)phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a hydroxy-substituted butyl chain with a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl (3-hydroxy-1-phenylbutyl)phosphonate can be achieved through several methods. One common approach involves the Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the desired phosphonate. For example, diethyl phosphite can react with 3-hydroxy-1-phenylbutyl bromide under mild conditions to yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale reactions using optimized conditions to ensure high yield and purity. The use of catalysts, such as palladium or copper, can enhance the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions

Diethyl (3-hydroxy-1-phenylbutyl)phosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield 3-oxo-1-phenylbutyl phosphonate, while reduction can produce diethyl (3-hydroxy-1-phenylbutyl)phosphine oxide .

Scientific Research Applications

Diethyl (3-hydroxy-1-phenylbutyl)phosphonate has several scientific research applications:

Mechanism of Action

The mechanism of action of diethyl (3-hydroxy-1-phenylbutyl)phosphonate involves its interaction with molecular targets such as enzymes and receptors. The phosphonate group can mimic phosphate esters, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition can affect various biochemical pathways, leading to potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • Diethyl phosphonate
  • Diethyl phenylphosphonate
  • Diethyl (3-hydroxyphenyl)phosphonate

Uniqueness

Diethyl (3-hydroxy-1-phenylbutyl)phosphonate is unique due to the presence of both a hydroxy group and a phenyl group on the butyl chain. This structural feature allows for diverse chemical reactivity and potential biological activity, distinguishing it from other similar phosphonates .

Properties

CAS No.

62573-92-6

Molecular Formula

C14H23O4P

Molecular Weight

286.30 g/mol

IUPAC Name

4-diethoxyphosphoryl-4-phenylbutan-2-ol

InChI

InChI=1S/C14H23O4P/c1-4-17-19(16,18-5-2)14(11-12(3)15)13-9-7-6-8-10-13/h6-10,12,14-15H,4-5,11H2,1-3H3

InChI Key

KYVAYTHKKLKQEK-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C(CC(C)O)C1=CC=CC=C1)OCC

Origin of Product

United States

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